N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
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Overview
Description
N-(3,4-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound features a phenyl ring substituted with dimethyl groups and an imidazole ring, connected through an ethanediamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenylamine and 3-(1H-imidazol-1-yl)propylamine.
Coupling Reaction: These amines are coupled using a suitable coupling agent such as carbodiimide (e.g., EDCI) in the presence of a catalyst like N-hydroxysuccinimide (NHS) to form the ethanediamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]methanediamide
- N-(3,4-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]butanediamide
Uniqueness
N-(3,4-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide is unique due to its specific substitution pattern and the presence of both dimethylphenyl and imidazole moieties. This combination can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-4-5-14(10-13(12)2)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIXJUSWTUPNCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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